![molecular formula C5H7BClFN2O2 B2882775 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride CAS No. 2096331-68-7](/img/structure/B2882775.png)
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride
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Overview
Description
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a chemical compound used as a pharmaceutical intermediate . It is a part of the organoboron reagent class, which is known for its stability, easy preparation, and environmentally benign nature .
Synthesis Analysis
The synthesis of this compound could involve Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions . The boronic acid concentration is kept low, which is highly useful for the coupling of unstable substrates .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Protodeboronation of pinacol boronic esters is also a potential reaction .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol .
Suzuki-Miyaura Coupling Reactions
The compound is also involved in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used widely in organic synthesis for the creation of carbon-carbon bonds .
Precursor to Biologically Active Molecules
The compound is used as a precursor to biologically active molecules . For example, it can be used to create heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Sensing Applications
Boronic acids, such as this compound, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling and Protein Manipulation
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Pharmaceutical Intermediate
Lastly, 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability under recommended storage conditions can impact its bioavailability .
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of various complex organic compounds, including biologically active molecules . For example, it can be used as a precursor to heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in hot methanol , suggesting that its solubility can be affected by temperature and solvent conditions. Additionally, it is recommended to be stored away from oxidizing agents, indicating that its stability can be affected by the presence of such agents .
properties
IUPAC Name |
(6-amino-5-fluoropyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAXOMOMPOXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)F)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-fluoropyridine-3-boronic acid hydrochloride |
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